2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide is a chemical compound with the molecular formula C7H13ClN2O2 and a molecular weight of 192.65 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro group, a dimethylcarbamoyl group, and a methylacetamide group.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with specific proteins or enzymes in the body, altering their function and leading to a physiological response .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .
Biochemical Pathways
It is plausible that the compound could influence a variety of pathways, depending on its specific targets .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may be well-absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Based on its chemical structure, it is plausible that the compound could induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide plays a vital role in biochemical reactions, particularly in the synthesis of local anesthetics like lidocaine . It interacts with various enzymes and proteins, facilitating the formation of amide bonds. The compound’s interaction with enzymes such as cytochrome P450 isoforms, including CYP3A4 and CYP2B6, is essential for its metabolic activation . These interactions often involve the formation of covalent bonds, leading to the inhibition or activation of specific biochemical pathways.
Cellular Effects
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the membrane potential by reducing sodium ion passage through sodium ion channels, thereby blocking the generation and conduction of nerve impulses . This action is particularly relevant in the context of local anesthesia, where the compound helps in temporarily eliminating pain sensation.
Molecular Mechanism
The molecular mechanism of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, in the synthesis of lidocaine, 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide undergoes nucleophilic substitution reactions, forming covalent bonds with intermediates . These interactions result in changes in gene expression and the modulation of specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide vary with different dosages in animal models. At lower doses, the compound effectively modulates biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and hydrolysis . These reactions are catalyzed by enzymes such as cytochrome P450 isoforms, leading to the formation of metabolites that can further participate in biochemical pathways. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function. The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the endoplasmic reticulum or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects. Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide typically involves the reaction of dimethylcarbamoyl chloride with N-methylacetamide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature . Industrial production methods may involve continuous flow reactors to ensure high yields and purity.
Chemical Reactions Analysis
2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide include:
2-Chloro-N-methylacetamide: This compound lacks the dimethylcarbamoyl group and has different chemical properties and applications.
Dimethylcarbamoyl chloride: This compound is used as a reagent for transferring the dimethylcarbamoyl group to other molecules.
Compared to these compounds, this compound is unique due to its combined functional groups, which provide distinct reactivity and applications.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-9(2)7(12)5-10(3)6(11)4-8/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBBWVSPWDSWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.